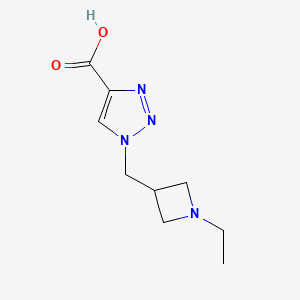1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 2092496-46-1
Cat. No.: VC3146896
Molecular Formula: C9H14N4O2
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2092496-46-1 |
|---|---|
| Molecular Formula | C9H14N4O2 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H14N4O2/c1-2-12-3-7(4-12)5-13-6-8(9(14)15)10-11-13/h6-7H,2-5H2,1H3,(H,14,15) |
| Standard InChI Key | JALOWKCSOOVFNG-UHFFFAOYSA-N |
| SMILES | CCN1CC(C1)CN2C=C(N=N2)C(=O)O |
| Canonical SMILES | CCN1CC(C1)CN2C=C(N=N2)C(=O)O |
Introduction
Chemical Identity and Physical Properties
1-((1-Ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is identified by its CAS number 2092496-46-1. This compound possesses distinctive structural features and physical properties that define its chemical behavior and potential applications.
Basic Physical and Chemical Parameters
The compound has specific physical and chemical parameters that characterize its properties, as outlined in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 2092496-46-1 |
| Molecular Formula | C₉H₁₄N₄O₂ |
| Molecular Weight | 210.23 g/mol |
| Structural Features | Azetidine ring, 1,2,3-triazole core, carboxylic acid group |
The molecular structure combines multiple nitrogen-containing heterocyclic systems - specifically a substituted azetidine ring connected via a methylene bridge to a 1,2,3-triazole ring bearing a carboxylic acid functional group at the 4-position .
Structural Comparison with Related Compounds
Understanding this compound's properties can be enhanced by examining related structures. For instance, the simpler 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS# 1211541-99-9) shares the core triazole-carboxylic acid framework but lacks the azetidine component:
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Target Compound | C₉H₁₄N₄O₂ | 210.23 g/mol | Contains azetidine ring system |
| 1-Ethyl-1H-1,2,3-triazole-4-carboxylic acid | C₅H₇N₃O₂ | 141.13 g/mol | Direct ethyl substitution on triazole |
The presence of the azetidine moiety in the target compound likely confers different physicochemical properties compared to the simpler 1-ethyl analog, potentially affecting parameters such as solubility, lipophilicity, and biological activity .
Structural Features and Chemical Behavior
The structure of 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid combines several interesting chemical features that influence its reactivity and potential applications.
Key Structural Components
The compound can be broken down into three main structural components:
-
1,2,3-Triazole Core: A five-membered aromatic heterocycle containing three consecutive nitrogen atoms
-
Carboxylic Acid Functionality: Located at the 4-position of the triazole ring
-
Azetidine Component: A four-membered nitrogen-containing ring with ethyl substitution and connected to the triazole via a methylene bridge
This unique combination creates a molecule with multiple potential interaction sites for hydrogen bonding, metal coordination, and other molecular interactions.
Chemical Behavior and Reactivity
Based on the structural features and comparison with related triazole compounds, several aspects of chemical behavior can be anticipated:
-
Acid-Base Properties: The carboxylic acid group would be expected to exhibit typical acidic behavior, with the potential to form salts, esters, and amides.
-
Heterocyclic Reactivity: The 1,2,3-triazole core is generally stable under physiological conditions, contributing to the potential pharmacological utility of these compounds.
-
Functional Group Transformations: The carboxylic acid group provides a versatile handle for derivatization, similar to what has been observed with other triazole carboxylic acids.
The presence of multiple nitrogen atoms in both the triazole and azetidine rings suggests potential for metal coordination and hydrogen bonding interactions, which could be relevant for biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume